![molecular formula C14H15NO B2670132 3-[(3-Methylphenyl)methoxy]aniline CAS No. 926230-91-3](/img/structure/B2670132.png)

3-[(3-Methylphenyl)methoxy]aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

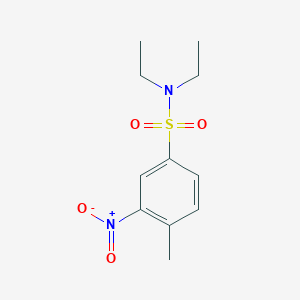

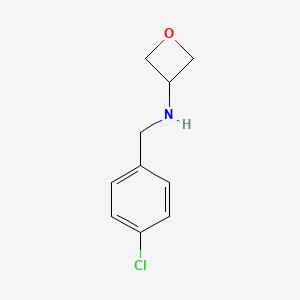

“3-[(3-Methylphenyl)methoxy]aniline” is a chemical compound with the CAS Number: 926230-91-3 . It has a molecular weight of 213.28 and its IUPAC name is 3-[(3-methylbenzyl)oxy]aniline .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C14H15NO/c1-11-4-2-5-12(8-11)10-16-14-7-3-6-13(15)9-14/h2-9H,10,15H2,1H3 . This indicates that the compound is composed of 14 carbon atoms, 15 hydrogen atoms, and 1 nitrogen atom .

Physical and Chemical Properties Analysis

The physical form of “this compound” is liquid . It’s worth noting that amines, which this compound is a type of, typically have three bonds and one pair of lone pair electrons, making the nitrogen sp3 hybridized, trigonal pyramidal, with a bond angle of roughly 109.5 degrees .

Wissenschaftliche Forschungsanwendungen

Novel Schiff-base Fluorescent Sensor for Aluminum(III) Ions

A novel Schiff-base fluorescent sensor, derived from aniline compounds, was synthesized for detecting aluminum(III) ions in living cells. The sensor demonstrated a significant enhancement in fluorescence upon binding with Al3+ ions, making it a valuable tool for monitoring aluminum concentrations in biological systems (Tian et al., 2015).

Improved Synthesis of 3-methoxydiphenylamine

Research on 3-methoxydiphenylamine, a closely related compound, highlighted an improved synthesis method. This method offers a more efficient process with higher yields, demonstrating the compound's importance in fine chemical production (Yao Jian-wen, 2007).

Steric and Electronic Effects in Polyanilines

The impact of methyl and methoxy substituents on polyanilines was studied, revealing that methyl substitution leads to less planar polymers compared to methoxy derivatives. This research contributes to the understanding of how substituents affect the properties of polyanilines, which are crucial in electronic and electrochemical applications (D'aprano et al., 1993).

Nano-/Microstructures of Polyaniline Derivatives

Investigations into the morphologies of polymers derived from aniline and its substituted derivatives under various conditions led to the formation of unique nano- and microstructures. These findings have implications for the development of materials with tailored properties for specific applications (Luo et al., 2011).

Theoretical and Experimental Investigations

A study on the molecular structure, IR, NMR spectra, and HOMO-LUMO analysis of a specific aniline derivative provided insights into its electronic properties and potential applications in materials science (Efil & Bekdemir, 2014).

Electrosynthesis of Substituted Polyanilines

The electrosynthesis of ring-substituted polyanilines explored the effects of electron donor and acceptor substituents on polymerization efficiency and properties. This research is relevant for designing conductive polymers with specific electrochemical characteristics (Cattarin et al., 1988).

Safety and Hazards

Eigenschaften

IUPAC Name |

3-[(3-methylphenyl)methoxy]aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-11-4-2-5-12(8-11)10-16-14-7-3-6-13(15)9-14/h2-9H,10,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFDQOMBDBSBDAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)COC2=CC=CC(=C2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-[(2-chloropyridin-3-yl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2670051.png)

![3-Cyclopropyl-6-[4-[6-(trifluoromethyl)pyridin-3-yl]piperazin-1-yl]pyridazine](/img/structure/B2670053.png)

![2-[(5-Butylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2670059.png)

![(3,4-dihydroisoquinolin-2(1H)-yl)(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone](/img/structure/B2670062.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2670063.png)